4,8-Dimethylisoquinoline
Description
4,8-Dimethylisoquinoline is a heterocyclic aromatic compound characterized by an isoquinoline backbone substituted with methyl groups at positions 4 and 7. Methyl substituents enhance lipophilicity and steric bulk, influencing solubility, reactivity, and intermolecular interactions. Isoquinoline derivatives are pivotal in medicinal chemistry, often serving as scaffolds for receptor-targeted ligands, such as alpha-adrenergic receptor antagonists or antiplatelet agents .
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4,8-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-9(2)6-12-7-11(8)10/h3-7H,1-2H3 |
InChI Key |
LVQQBNAQDWRCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=C(C2=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to synthesize this compound by selecting suitable starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in scaling up the production process. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydroisoquinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4,8-Dimethylisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,8-Dimethylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of isoquinoline have been shown to inhibit certain enzymes involved in disease pathways, making them potential candidates for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 4,8-dimethylisoquinoline with key analogs based on substituent type, position, and molecular properties:
*Calculated based on analogous structures.
Key Observations:
- Substituent Effects : Methyl groups (electron-donating) enhance lipophilicity and may improve membrane permeability compared to chloro derivatives (electron-withdrawing) .
- Positional Influence: Substituents at positions 4 and 8 (e.g., in 4,8-dichloroquinoline) alter aromatic π-stacking and receptor-binding interactions compared to other isomers like 7,8-dichloroisoquinoline .
Stability and Reactivity
- Methyl groups confer stability against oxidation compared to chloro substituents, which may undergo nucleophilic substitution.
- Nitro-substituted derivatives (e.g., 7-(2-nitroanilino)-5,8-dimethylisoquinoline) exhibit higher electrophilicity, enabling further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
